molecular formula C17H16ClF2N3S B2605696 N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide CAS No. 637325-56-5

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No. B2605696
CAS RN: 637325-56-5
M. Wt: 367.84
InChI Key: NNLKWNBFQPFWOY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a treatment for various diseases.

Scientific Research Applications

Antimicrobial Activity

A series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Some compounds showed potential as antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential for further biological applications (Reddy et al., 2013).

Antibacterial and Anthelmintic Activity

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and exhibited poor antibacterial but moderate anthelmintic activity, suggesting its use in the development of new anthelmintic agents (Sanjeevarayappa et al., 2015).

Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives were synthesized and tested for their antimicrobial activity and oral hypoglycemic activity in streptozotocin-induced diabetic rats. Some compounds produced significant reductions in serum glucose levels, indicating their potential as oral hypoglycemic agents (Al-Abdullah et al., 2015).

Antitumor Activity

A novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and showed good to excellent inhibitory activity against CDC25B, an enzyme involved in cell cycle regulation, suggesting potential antitumor applications (Ding et al., 2016).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3S/c18-12-1-6-16(15(20)11-12)21-17(24)23-9-7-22(8-10-23)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLKWNBFQPFWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

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